4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group attached to a benzoate moiety, which is further linked to an isoindoline structure. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-bromophenol with 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the isoindoline structure can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Formation of alcohol derivatives of the isoindoline structure.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The isoindoline structure may also play a role in binding to specific proteins or nucleic acids, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoate
- 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)butanoate
- 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)pentanoate
Uniqueness
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity, while the isoindoline structure provides stability and potential for various interactions.
Properties
IUPAC Name |
(4-bromophenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c22-14-8-10-16(11-9-14)27-21(26)13-4-3-5-15(12-13)23-19(24)17-6-1-2-7-18(17)20(23)25/h3-5,8-12,17-18H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGOEJULZBORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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